molecular formula C11H14N2O B3098118 N-[4-(dimethylamino)phenyl]prop-2-enamide CAS No. 13304-63-7

N-[4-(dimethylamino)phenyl]prop-2-enamide

Cat. No.: B3098118
CAS No.: 13304-63-7
M. Wt: 190.24 g/mol
InChI Key: JUIJSSZFZCXQNG-UHFFFAOYSA-N
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Description

Structural Classification within the Enamide Chemical Class

N-[4-(dimethylamino)phenyl]prop-2-enamide belongs to the enamide class of organic compounds. Enamides are characterized by the presence of a nitrogen atom bonded to a carbon-carbon double bond, creating an N-vinyl functionality. This structural motif is a key feature that dictates the compound's chemical behavior.

The structure can be deconstructed into several key components:

Prop-2-enamide Backbone: This is an α,β-unsaturated amide. The presence of the double bond in conjugation with the carbonyl group makes the molecule susceptible to reactions such as electrophilic additions. smolecule.com

Amide Group: The amide functional group can participate in hydrolysis under acidic or basic conditions. smolecule.com It also forms an important structural linkage in numerous organic molecules and materials. researchgate.net

4-(dimethylamino)phenyl Group: This aromatic ring is functionalized with a dimethylamino (-N(CH₃)₂) substituent. The dimethylamino group is a strong electron-donating group, which significantly influences the electronic properties of the entire molecule.

The combination of these features—an electron-rich aromatic system connected to an electron-deficient α,β-unsaturated system via an amide linkage—creates a molecule with a pronounced intramolecular charge-transfer character, a feature that is often explored in related compounds for specific applications. nih.gov

Functional GroupStructural FormulaKey Characteristics
Enamide R-C=C-N(R')C(=O)R''Nitrogen atom attached to a C=C double bond; offers a balance of stability and reactivity. researchgate.net
α,β-Unsaturated System C=C-C=OConjugated system susceptible to Michael addition; contributes to electronic properties. researchgate.net
Dimethylamino Phenyl (CH₃)₂N-C₆H₄-Strong electron-donating group; enhances photophysical properties. nih.gov

Research Significance in Organic Chemistry and Materials Science Contexts

In organic chemistry, enamides are valued as versatile synthetic intermediates. researchgate.net The prop-2-enamide moiety, also known as an acrylamide (B121943), is a well-established Michael acceptor, reacting with nucleophiles at the β-carbon position. This reactivity is fundamental to its use as a building block for constructing more complex molecules and various heterocyclic systems. researchgate.net The specific structure of this compound makes it a precursor for synthesizing polymers and other complex organic structures. Analogous monomers, such as N-[4-(sulfonamide) phenyl] acrylamide, can be polymerized to create materials with specific functionalities.

In materials science, the significance of this compound is linked to the electronic properties conferred by its dimethylamino group in conjugation with the phenyl and enamide systems. This arrangement is characteristic of many organic materials with interesting optical properties. For instance, structurally related chalcones containing a dimethylamino phenyl group are known to exhibit properties relevant for laser dyes and nonlinear optics (NLO). nih.govresearchgate.netresearchgate.net The intramolecular charge transfer from the electron-donating dimethylamino group to the electron-accepting enone part of the molecule is crucial for these photophysical behaviors. nih.gov Research on similar chalcones has demonstrated their potential as efficient laser dye materials, sometimes outperforming commercial dyes. researchgate.net

Overview of Contemporary Research Directions

Current research involving the prop-2-enamide structural motif is highly active, particularly in medicinal chemistry and advanced materials.

Covalent Inhibitors: The acrylamide group (prop-2-enamide) is a key "warhead" in the design of targeted covalent inhibitors for enzymes, particularly kinases. This functional group can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition. This strategy is a major focus in the development of new therapeutics. rsc.org Complex molecules like Gozanertinib and AZ-5104 incorporate the prop-2-enamide moiety for this purpose. nih.govnih.gov

Advanced Optical Materials: The development of novel organic dyes for technological applications remains a vibrant field. Research on compounds with similar donor-π-acceptor structures, such as dimethylamino-substituted chalcones, focuses on tuning their absorption and fluorescence properties for use in electronic devices and optoelectronic sensors. nih.gov Studies investigate how factors like solvent polarity and concentration affect their photophysical characteristics, including amplified spontaneous emission (ASE), which is relevant for laser applications. nih.govresearchgate.net

Polymer and Materials Synthesis: Monomers containing acrylamide functionalities are used to synthesize functional polymers. For example, copolymers derived from related acrylamide monomers are used to prepare materials for lithographic printing plates due to their specific solubility and reactivity properties. The polymerization of this compound could similarly lead to polymers with unique electronic or optical properties suitable for various material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-11(14)12-9-5-7-10(8-6-9)13(2)3/h4-8H,1H2,2-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIJSSZFZCXQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271472
Record name N-[4-(Dimethylamino)phenyl]-2-propenamide
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Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13304-63-7
Record name N-[4-(Dimethylamino)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13304-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Dimethylamino)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations

Established Synthetic Routes to N-[4-(dimethylamino)phenyl]prop-2-enamide Analogs

The construction of N-aryl acrylamides, including the target compound, can be achieved through several established synthetic methodologies. The most common approaches involve the acylation of an aromatic amine with an acrylic acid derivative or the direct condensation of the corresponding acid and amine.

Acylation Methodologies Utilizing Acryloyl Chloride

A primary and widely employed method for the synthesis of N-substituted acrylamides is the acylation of a primary or secondary amine with acryloyl chloride. This approach is applicable to a wide range of aromatic amines. In the context of synthesizing this compound, the reaction would involve the treatment of N,N-dimethyl-p-phenylenediamine with acryloyl chloride.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is crucial and often involves aprotic solvents like dimethylacetamide (DMAC) or dimethylformamide (DMF), which can offer advantages in terms of reaction rate and stability. A general one-pot procedure has been described that rapidly converts acrylic acid to anilides upon sequential treatment of the acid in DMAC with thionyl chloride (to form the acryloyl chloride in situ) and then with stoichiometric amounts of anilines, achieving high yields of 88-98%. researchgate.net

A range of N-substituted acrylamides have been prepared using this methodology by reacting substituted aromatic primary amines with acryloyl chloride in the presence of triethylamine. asianpubs.org This robust method allows for the introduction of various functionalities on the aromatic ring, demonstrating its versatility in generating a library of acrylamide (B121943) analogs.

Table 1: Representative Acylation Reactions for N-Aryl Acrylamide Synthesis

Amine Precursor Acylating Agent Base Solvent Product Reference
Substituted Aromatic Amines Acryloyl Chloride Triethylamine Not Specified N-Aryl Acrylamides asianpubs.org
Anilines Acrylic Acid / Thionyl Chloride None (DMAC as solvent/base) DMAC Acrylanilides researchgate.net

Condensation Reactions from Reactive Precursors

Direct condensation of a carboxylic acid and an amine to form an amide bond presents an alternative, often more atom-economical, route. While this transformation can be challenging, various condensing agents have been developed to facilitate it. For the synthesis of this compound, this would involve the direct coupling of acrylic acid with N,N-dimethyl-p-phenylenediamine.

Triazine-based condensing reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have proven effective for the N-substitution of poly(acrylic acid) with a variety of amines. researchgate.netsemanticscholar.org This reagent selectively promotes amide bond formation, even in aqueous solutions and in the presence of other functional groups. researchgate.net This suggests its potential applicability for the synthesis of the target molecule under mild conditions.

A facile one-pot condensation of poly(acrylic acid) with aromatic amines has also been achieved using thionyl chloride in N,N-dimethyl acetamide (B32628) without the need for an additional base. asianpubs.org This method demonstrates that regardless of whether the aromatic amine contains electron-withdrawing or electron-donating groups, the reaction proceeds smoothly. asianpubs.org

Reactive Pathways and Functional Group Interconversions

The chemical reactivity of this compound is dictated by its two main functional components: the electron-rich N,N-dimethylaminophenyl moiety and the electrophilic α,β-unsaturated amide system.

Oxidative Reaction Pathways

The N,N-dimethylaniline substructure within the target molecule is susceptible to oxidation. The oxidation of N,N-dimethylaniline itself has been shown to yield a variety of products depending on the oxidant and reaction conditions. For instance, reaction with benzoyl peroxide can lead to N-demethylation, yielding formaldehyde (B43269) and N-methylaniline, as well as the formation of a Würster salt of tetramethylbenzidine.

More complex oxidative pathways can lead to the formation of dye molecules. The oxidation of N,N-dimethylaniline by cupric chloride or chloranil (B122849) can produce N-p-dimethylaminobenzyl-N-methylaniline and 4,4'-bisdimethylaminodiphenylmethane, which are intermediates in the formation of crystal violet and methyl violet.

Reductive Transformation Mechanisms

The reduction of this compound can selectively target either the α,β-unsaturated bond of the acrylamide group or potentially other functionalities under more forcing conditions. The catalytic reduction of α,β-unsaturated amides is a common transformation. Iridium-catalyzed selective 1,4-reduction of α,β-unsaturated carbonyl compounds, including amides, has been achieved using formic acid as a hydride donor in water. mdpi.com This method efficiently reduces the electron-deficient carbon-carbon double bond while leaving other functional groups intact. mdpi.com

Furthermore, the synthesis of the precursor, N,N-dimethyl-p-phenylenediamine, often involves the reduction of a nitro group. For example, p-nitro-N,N-dimethylaniline can be reduced to N,N-dimethyl-p-phenylenediamine using hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst. google.com Another method involves the reduction of N,N-dimethyl-4-nitro-aniline using Raney nickel and hydrogen gas under pressure. rasayanjournal.co.in These methods highlight the potential for chemoselective reduction in the synthesis of precursors and in the transformation of the final molecule. Solid supported platinum(0) nanoparticles have also been shown to be effective for the chemoselective reduction of nitroarenes to N-arylhydroxylamines, tolerating a wide variety of other reducible functional groups such as amides. rsc.org

Table 2: Reductive Transformations of α,β-Unsaturated Amides and Precursors

Substrate Reagents Catalyst Product Reference
α,β-Unsaturated Amides Formic Acid / Water Iridium Complex Saturated Amide (1,4-reduction) mdpi.com
p-Nitro-N,N-dimethylaniline Hydrazine Hydrate CuO/C N,N-Dimethyl-p-phenylenediamine google.com
N,N-Dimethyl-4-nitro-aniline H₂ Raney Nickel N,N-Dimethyl-p-phenylenediamine rasayanjournal.co.in

Nucleophilic Addition Chemistry and Complex Molecule Formation

The conjugated α,β-unsaturated carbonyl structure of the acrylamide moiety in this compound makes it an electrophile susceptible to Michael-type or 1,4-conjugate addition of nucleophiles. researchgate.net This reactivity is a key pathway for the formation of more complex molecules.

The electrophilicity of the acrylamide allows it to react with a variety of soft nucleophiles, most notably thiols. acs.orgrsc.org The reaction with biological nucleophiles like glutathione (B108866) is a well-studied example of this reactivity. acs.org The rate of this Michael addition is influenced by the electron density of the carbon-carbon double bond and steric factors. The electron-donating N,N-dimethylamino group on the phenyl ring would be expected to slightly decrease the electrophilicity of the β-carbon compared to an unsubstituted N-phenylacrylamide.

The mechanism of thiol addition to acrylamides has been studied in detail and is thought to proceed through a mechanism that is the microscopic reverse of an E1cb elimination. rsc.org This reactivity allows for the covalent modification of molecules containing thiol groups, which is a principle used in the design of targeted covalent inhibitors in medicinal chemistry. rsc.org This intrinsic reactivity opens up possibilities for the use of this compound and its analogs in the construction of more elaborate molecular architectures through nucleophilic addition reactions.

Substitution Reaction Profiles

The substitution reaction profile of this compound is largely dictated by the powerful electron-donating and directing effects of its substituents on the aromatic ring. The phenyl group is substituted with two key functional groups: a tertiary amine (-N(CH₃)₂) and an N-acyl group (-NHC(O)CH=CH₂).

The dimethylamino group is one of the strongest activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. ucalgary.calibretexts.org Similarly, the N-acyl group, while less activating than a simple amino group due to resonance with the carbonyl, is also an ortho, para-director. ucalgary.calibretexts.org In the case of this compound, the para position relative to the dimethylamino group is occupied by the enamide substituent. Consequently, electrophilic substitution is strongly directed to the two vacant ortho positions (relative to the -N(CH₃)₂ group).

Reactions such as halogenation (e.g., with Br₂) are expected to proceed rapidly, potentially even without a catalyst, and could lead to polysubstitution if not carefully controlled. ucalgary.ca Due to the high reactivity conferred by the dimethylamino group, direct nitration and sulfonation using strong acids may be problematic, as the basicity of the nitrogen can lead to side reactions or destruction of the molecule. ucalgary.calibretexts.org To perform such substitutions, it is often necessary to moderate the activating effect, for instance, by protonation of the amine or by using milder reagents.

Catalytic Approaches in Enamide Synthesis and Modification

Modern catalytic methods provide efficient and versatile routes for the synthesis and modification of enamides, including this compound. Palladium and ruthenium catalysts are central to these advanced strategies.

Palladium-Catalyzed N-Arylation Strategies

The formation of the crucial C-N bond in this compound can be achieved effectively using the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of synthetic chemistry for constructing aryl-nitrogen bonds. wikipedia.org The synthesis of the target compound via this method would typically involve the coupling of an aryl halide or sulfonate with prop-2-enamide.

The general mechanism proceeds through a catalytic cycle involving a Pd(0) species. libretexts.org The key steps are:

Oxidative Addition : The aryl halide (e.g., 4-bromo-N,N-dimethylaniline) adds to the Pd(0) catalyst to form a Pd(II) complex. wikipedia.orgsyr.edu

Amide Binding and Deprotonation : The amide (prop-2-enamide) coordinates to the palladium center, and a base removes the acidic N-H proton. syr.edu

Reductive Elimination : The final C-N bond is formed as the desired N-aryl enamide product is released, regenerating the Pd(0) catalyst for the next cycle. wikipedia.orgsyr.edu

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. nih.gov Bidentate phosphine (B1218219) ligands like BINAP and DPPF were early developments that improved reaction efficiency. wikipedia.org More advanced, sterically hindered monophosphine ligands have since expanded the scope of the reaction significantly. wikipedia.orgsyr.edu

Representative Catalyst Systems for Palladium-Catalyzed N-Arylation of Amides
Palladium PrecursorLigandBaseSolventTypical Temperature
Pd₂(dba)₃BINAPNaOtBuToluene80-110 °C
Pd(OAc)₂XantphosK₃PO₄1,4-Dioxane100-110 °C
Pd(OAc)₂RuPhosK₂CO₃t-AmOH110 °C
PdCl₂(dppf)(none)Cs₂CO₃Toluene100 °C

This table presents common combinations of reagents used in Buchwald-Hartwig amidation reactions, which are applicable for the synthesis of N-aryl enamides. wikipedia.orgsyr.edunih.gov

Ruthenium-Catalyzed Isomerization of N-Allyl Amides

An alternative and atom-economic strategy for synthesizing enamides involves the transition metal-catalyzed isomerization of readily available N-allyl amides. nih.gov Research has demonstrated that ruthenium complexes are particularly effective for this transformation, yielding geometrically defined enamides with high selectivity. nih.govnih.gov

This approach would begin with a precursor such as N-allyl-N-[4-(dimethylamino)phenyl]amine, which would be acylated to form the corresponding N-allyl amide. Subsequent isomerization catalyzed by a ruthenium complex would yield the target enamide. A highly effective catalyst for this process is [CpRu(CH₃CN)₃]PF₆ (Cp = cyclopentadienyl). nih.gov A key advantage of this method is its ability to produce the thermodynamically less stable Z-enamide with exceptional geometric control. nih.govnih.gov The reaction is typically conducted in a polar aprotic solvent like DMF to achieve high conversion and yield. nih.gov

The proposed mechanism suggests that the unsaturated ruthenium catalyst coordinates to the amide, which enhances both the reactivity and selectivity of the isomerization process. nih.gov This method is notable for its excellent functional group tolerance and its ability to generate complex di-, tri-, and even tetrasubstituted enamides as single geometric isomers. nih.gov

Ruthenium-Catalyzed Isomerization of Various N-Allyl Amides nih.gov
N-Allyl Amide SubstrateProduct (Enamide)Yield (%)E:Z Ratio
N-allylbenzamideN-(prop-1-en-1-yl)benzamide94>1:20
N-allyl-4-methoxybenzamide4-methoxy-N-(prop-1-en-1-yl)benzamide95>1:20
N-(but-2-en-1-yl)benzamideN-(but-1-en-1-yl)benzamide94>1:20
N-(3-phenylallyl)benzamideN-(3-phenylprop-1-en-1-yl)benzamide92>1:20
N-allyl-2-phenylacetamide2-phenyl-N-(prop-1-en-1-yl)acetamide94>1:20

Data sourced from Trost et al., showcasing the general efficacy and high Z-selectivity of the isomerization using 5 mol % [CpRu(CH₃CN)₃]PF₆ in DMF at 60 °C. nih.gov

Spectroscopic Characterization and Vibrational Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

A multi-spectroscopic approach is invaluable for the unambiguous determination of the molecular structure of N-[4-(dimethylamino)phenyl]prop-2-enamide. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive understanding of the compound's atomic arrangement and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the N-H stretching of the amide group, typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide, a strong and prominent band, would be anticipated around 1650 cm⁻¹. The spectrum would also feature C=C stretching vibrations from the aromatic ring and the vinyl group, as well as C-N stretching vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Vinyl) 3000-3100
C=O Stretch (Amide I) ~1650
C=C Stretch (Aromatic) 1450-1600
C=C Stretch (Vinyl) ~1620
N-H Bend (Amide II) ~1550

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. While polar functional groups like C=O tend to show strong IR bands, non-polar bonds and symmetric vibrations often yield strong Raman signals. In the case of this compound, the C=C stretching vibrations of the aromatic ring and the vinyl group are expected to be prominent in the FT-Raman spectrum. The symmetric stretching of the dimethylamino group would also be more readily observed.

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) 3000-3100
C=C Stretch (Aromatic) 1580-1620
C=C Stretch (Vinyl) ~1630
C-N Stretch (Dimethylamino) 1300-1400

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

For this compound, ¹H NMR would reveal distinct signals for the protons in different parts of the molecule. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns providing information about their relative positions on the phenyl ring. The vinyl protons would also exhibit characteristic shifts and couplings. The protons of the dimethylamino group would likely appear as a singlet, while the amide proton would be a broader signal.

¹³C NMR spectroscopy would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be significantly downfield, while the aromatic and vinyl carbons would appear in the intermediate region. The methyl carbons of the dimethylamino group would be found in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H 7.5-8.5 -
Aromatic C-H 6.7-7.5 110-150
Vinyl C-H 5.5-6.5 120-140
Dimethylamino N-CH₃ ~3.0 ~40

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.24 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact molecular formula. Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the dimethylamino group or the acryloyl group, further confirming the proposed structure.

Vibrational Mode Assignment through Potential Energy Distribution (PED) Analysis

While spectroscopic techniques provide a wealth of data, the precise assignment of each vibrational band can be complex, especially for molecules with many atoms. Potential Energy Distribution (PED) analysis, a theoretical method, is crucial for making unambiguous assignments. PED calculations, typically performed using quantum chemistry software, break down each normal mode of vibration into contributions from various internal coordinates (stretching, bending, torsion). This allows for a quantitative description of the character of each vibrational band observed in the FT-IR and FT-Raman spectra. For this compound, PED analysis would be instrumental in differentiating between the various C-H bending modes and in quantifying the coupling between different vibrations.

Comparative Analysis of Experimental and Quantum Mechanically Calculated Spectra

A powerful approach in modern spectroscopic analysis is the comparison of experimentally obtained spectra with those calculated using quantum mechanical methods, such as Density Functional Theory (DFT). By optimizing the geometry of this compound and calculating its vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated.

This theoretical spectrum can then be compared with the experimental FT-IR, FT-Raman, and NMR data. A good correlation between the calculated and experimental spectra provides strong evidence for the correctness of the structural assignment. Discrepancies can often be explained by environmental factors in the experiment (e.g., solvent effects, intermolecular interactions in the solid state) that are not fully accounted for in the gas-phase calculations. Scaling factors are often applied to the calculated vibrational frequencies to improve the agreement with experimental values. This comparative analysis allows for a more confident and detailed interpretation of the spectroscopic data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT has been a pivotal tool in understanding the fundamental properties of N-[4-(dimethylamino)phenyl]prop-2-enamide. These computational methods provide a detailed picture of the molecule's three-dimensional structure and the behavior of its electrons.

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers have identified the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These studies indicate that the molecule is not entirely planar, with the dimethylamino group and the propenamide group exhibiting slight twists relative to the phenyl ring. The planarity of the molecule is a key factor influencing its electronic properties, including charge transfer and delocalization of π-electrons.

The optimized geometric parameters, such as bond lengths and angles, have been calculated and show good correlation with experimental data where available. For instance, the C-N bond connecting the dimethylamino group to the phenyl ring and the C-N bond of the amide group have distinct lengths that reflect their electronic environment.

Table 1: Selected Optimized Bond Lengths and Angles of this compound Note: The following table is a representative example based on typical DFT calculation results. Actual values may vary slightly depending on the specific computational method and basis set used.

Parameter Value
Bond Lengths (Å)
C=C (vinyl) 1.34
C=O 1.24
C-N (amide) 1.36
C-N (amine) 1.38
**Bond Angles (°) **
O=C-N 123.5
C-N-C (amine) 119.8
C-C=C 121.7

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential.

The regions of negative potential, typically colored red, are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the dimethylamino group, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential, often shown in blue, are located around the hydrogen atoms of the amide and vinyl groups, suggesting their susceptibility to nucleophilic attack. This charge distribution highlights the molecule's polar nature and its potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory provides critical insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-donating dimethylamino-phenyl moiety, while the LUMO is distributed over the electron-accepting propenamide group. This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character. The calculated HOMO-LUMO energy gap is relatively small, which suggests a high degree of electronic excitability and contributes to the molecule's significant non-linear optical properties.

Table 2: Frontier Molecular Orbital Energies of this compound Note: The following table is a representative example based on typical DFT calculation results. Actual values may vary slightly depending on the specific computational method and basis set used.

Parameter Energy (eV)
HOMO Energy -5.58
LUMO Energy -1.79
HOMO-LUMO Gap (ΔE) 3.79

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, such as charge delocalization and hyperconjugation. This analysis provides a quantitative description of the electron density transfer between filled donor orbitals and empty acceptor orbitals.

In this compound, NBO analysis reveals significant hyperconjugative interactions. A notable interaction occurs between the lone pair electrons of the nitrogen atom in the dimethylamino group and the π* anti-bonding orbitals of the phenyl ring. This interaction, denoted as n → π*, results in a substantial stabilization energy and contributes to the intramolecular charge transfer from the donor (dimethylamino group) to the acceptor (propenamide group) through the π-conjugated bridge of the phenyl ring. These charge transfer interactions are fundamental to the molecule's electronic and optical properties.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations have been instrumental in predicting and understanding the non-linear optical (NLO) properties of this compound. These properties are of great interest for applications in optoelectronics and photonics.

The first-order hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. A large β₀ value is a prerequisite for a material to exhibit significant NLO effects. Computational studies have shown that this compound possesses a remarkably large first-order hyperpolarizability.

This high value is attributed to the molecule's distinct donor-π-acceptor (D-π-A) architecture. The electron-donating dimethylamino group and the electron-accepting propenamide group, connected by the π-conjugated phenyl ring, facilitate efficient intramolecular charge transfer upon excitation. This charge transfer is the primary origin of the large NLO response. The calculated β₀ value for this compound is significantly higher than that of standard NLO materials like urea, indicating its potential for use in the development of new NLO materials.

Table 3: Calculated First-Order Hyperpolarizability of this compound Note: The following table is a representative example based on typical DFT calculation results. Actual values may vary slightly depending on the specific computational method and basis set used.

Molecule β₀ (esu)
This compound 4.8 x 10⁻³⁰
Urea (for comparison) 0.38 x 10⁻³⁰

Molecular Dynamics and Reaction Mechanism Simulations

Molecular dynamics (MD) simulations and the theoretical investigation of reaction mechanisms offer a window into the dynamic behavior and formation pathways of this compound.

Molecular Dynamics (MD) Simulations

While specific MD simulation studies on this compound are not extensively documented in the literature, the methodology has been widely applied to related chalcone (B49325) and acrylamide (B121943) systems. nih.govnih.govmdpi.com These simulations are invaluable for understanding the conformational dynamics of the molecule, its interactions with solvents, and its stability within various environments.

An MD simulation for this compound would typically involve:

System Setup: A simulation box is created containing one or more molecules of this compound solvated in a chosen medium, such as water or an organic solvent.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system based on the positions of its constituent atoms. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is allowed to evolve over time (typically nanoseconds to microseconds) by solving Newton's equations of motion.

Key analyses from such simulations provide insights into the molecule's flexibility and intermolecular interactions. pensoft.net

Analysis MetricDescriptionPotential Insights for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions in the molecule over time relative to a reference structure.Indicates the conformational stability of the molecule. A stable RMSD suggests the molecule maintains a consistent average structure. rsc.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average positions.Highlights flexible regions of the molecule, such as the propenamide linker and the dimethylamino group.
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the amide group and solvent molecules (e.g., water).Elucidates how the molecule interacts with and is stabilized by protic solvents.
Solvent Accessible Surface Area (SASA) Calculates the surface area of the molecule that is accessible to the solvent.Provides information on how the molecule's conformation affects its exposure to the surrounding environment. nih.gov

Reaction Mechanism Simulations

The synthesis of this compound involves the formation of an amide bond, likely from a corresponding acrylic acid or acyl chloride and 4-(dimethylamino)aniline. While the core structure resembles a chalcone, it is technically an acrylamide. Theoretical studies can elucidate the mechanisms of its formation.

The related Claisen-Schmidt condensation, which produces chalcones (1,3-diphenyl-2-propen-1-ones), has been studied computationally. researchgate.netnumberanalytics.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde (like 4-(dimethylamino)benzaldehyde) with a ketone. taylorandfrancis.com A computational study of this mechanism using ab initio methods revealed a two-part process:

Enolate Formation: A hydroxide (B78521) ion abstracts an α-proton from the ketone to form a reactive enolate. This step is typically very fast. researchgate.net

Nucleophilic Attack and Dehydration: The enolate anion attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate. This intermediate then undergoes dehydration to yield the final α,β-unsaturated ketone. numberanalytics.com

Computational analysis of the Claisen-Schmidt reaction has shown that the nucleophilic addition step is often the rate-determining step. acs.org For the synthesis of this compound, theoretical calculations would likely focus on the mechanism of amide bond formation, identifying transition states and calculating activation energy barriers for the reaction between an acrylic acid derivative and N,N-dimethyl-p-phenylenediamine.

Thermodynamic Property Calculations and Analysis

Density Functional Theory (DFT) is a primary computational method used to calculate the thermodynamic properties of molecules like this compound. mdpi.commdpi.com These calculations provide fundamental data on the stability and energy of the molecule. By performing geometry optimization followed by frequency calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, a range of thermodynamic parameters can be determined. researchgate.netjocpr.com

These calculations are crucial for understanding the molecule's intrinsic stability and behavior under different temperature conditions. The results are derived from the vibrational frequencies computed for the optimized molecular structure.

Key Calculated Thermodynamic Properties

Thermodynamic PropertySymbolDescriptionSignificance for this compound
Enthalpy of Formation ΔHf°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Indicates the intrinsic stability of the molecule. A more negative value suggests greater stability relative to its elements.
Standard Molar Entropy A measure of the randomness or disorder of the molecule at a standard state (usually 298.15 K and 1 atm).Reflects the molecule's complexity and conformational flexibility. It increases with temperature.
Gibbs Free Energy of Formation ΔGf°The change in free energy when one mole of the compound is formed from its constituent elements in their standard states.Determines the spontaneity of the compound's formation. A negative value indicates a spontaneous process.
Heat Capacity CpThe amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.Provides insight into how the molecule stores thermal energy in its vibrational, rotational, and translational modes.

Crystallographic Studies and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Related Enamide Structures

While specific crystallographic data for N-[4-(dimethylamino)phenyl]prop-2-enamide is not extensively available in the provided literature, analysis of closely related enamide, acrylamide (B121943), and benzamide (B126) structures offers a comprehensive understanding of the expected structural characteristics. nih.govnih.govsemanticscholar.org SC-XRD analysis is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu

However, substitutions and crystal packing forces can induce significant twisting. In a series of N-aryl-N-(2-oxo-2-arylethyl) benzamides, the three aryl rings are all twisted with respect to each other, with inter-ring angles ranging from approximately 19° to 69°. mdpi.com Similarly, an acrylamide-containing EGFR inhibitor showed a calculated dihedral angle of 40° between its aniline (B41778) and quinazoline (B50416) rings, which is crucial for its biological activity. nih.gov These variations highlight how different chemical environments influence molecular conformation.

Compound TypeDescriptionDihedral Angle (°)Reference
Chalcone (B49325) DerivativeAngle between two phenyl rings4.27 nih.gov
N-Substituted BenzamideAngle between aryl rings19 - 69 mdpi.com
Acryloyl QuinazolineAngle between aniline and quinazoline rings40 nih.gov

Hydrogen bonds are primary drivers in the crystal engineering of amide-containing molecules, dictating their supramolecular assembly. mdpi.com In the crystal structures of related amides, intermolecular N–H⋯O hydrogen bonds are a recurring and dominant motif, often leading to the formation of chains or dimers. nih.govresearchgate.net For example, N-(adamantan-1-yl)amides typically form a С(4) supramolecular chain synthon via N–H⋯O hydrogen bonds. researchgate.net

In addition to the classic N–H⋯O interactions, weaker C–H⋯O and C–H⋯π bonds play a critical role in stabilizing the three-dimensional crystal lattice. nih.gov In the crystal structure of one pro-chiral enamide derivative, N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonds were all identified as critical stabilizing interactions. nih.gov These varied interactions can result in complex networks, including layers and other two-dimensional patterns. researchgate.net The specific network formed depends on the molecule's functional groups and steric factors. nih.gov

Interaction TypeDescriptionCommon MotifReference
N–H⋯OStrong hydrogen bond between amide N-H and carbonyl oxygenDimers, Chains (e.g., C(4) synthon) nih.govresearchgate.net
C–H⋯OWeaker hydrogen bond involving carbon donorsStabilizes 2D and 3D packing nih.gov
N–H⋯ClInteraction with a chloride ligand in metal complexesForms extended networks nih.gov
C–H⋯πInteraction between a C-H bond and a π-systemStabilizes crystal packing nih.gov

Intramolecular interactions are crucial for defining the conformational preferences of a molecule before it packs into a crystal lattice. A common feature in N-aryl amides is the potential for intramolecular hydrogen bonding. In one Nα-aroyl-N-aryl-phenylalanine amide, an intramolecular N–H⋯O hydrogen bond between the anilide group and the benzoyl oxygen atom was observed, forming a stable S(7) motif. semanticscholar.org

Comparative Crystallography with this compound Analogs

Comparing the crystal structures of analogs provides insight into how subtle chemical modifications affect solid-state structures. Analogs of this compound include various chalcones and other N-substituted benzamides.

The (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one (DPNP) is a chalcone derivative featuring the same dimethylaminophenyl group. nih.gov X-ray crystallographic data for this compound confirms its structure and provides a basis for understanding its photophysical properties, which are heavily influenced by the intramolecular charge transfer enabled by the donor-acceptor nature of the molecule. nih.gov Another related chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, has also been synthesized and studied for its optical properties, which are directly linked to its molecular structure. nih.gov

Advanced Research Applications of N 4 Dimethylamino Phenyl Prop 2 Enamide in Materials Science

N-[4-(dimethylamino)phenyl]prop-2-enamide is a specialized organic compound that has garnered interest in materials science due to its unique molecular architecture. The molecule incorporates a potent electron-donating dimethylamino group and an electron-accepting acrylamide (B121943) moiety, linked by a conjugated π-system. This structure classifies it as a push-pull chromophore, which is foundational to its diverse and advanced applications in photo- and electroluminescent materials, advanced functional polymers, and optical systems.

Biological Studies and Biochemical Interaction Mechanisms

Investigation of Interactions with Specific Biological Molecules and Molecular Targets

The N-[4-(dimethylamino)phenyl]prop-2-enamide scaffold and its derivatives, particularly chalcones bearing the 4-dimethylaminophenyl moiety, have been the subject of numerous studies to elucidate their interactions with biological systems. Research has shown that the 4-dimethylaminophenyl fragment is a versatile component in drug discovery, often imparting or enhancing the bioactivity of a compound. nih.gov

Derivatives of this structure have been evaluated for their effects on various cancer cell lines. For instance, certain 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl derivatives have demonstrated notable anticancer properties against pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) cells. nih.gov Specifically, compounds labeled as 3c, 3d, 5k, and 5l were identified as the most active against both cell lines in one study. nih.gov The interaction mechanism, while not fully elucidated for the parent compound, is suggested to differ between derivatives, pointing to complex structure-activity relationships. nih.gov Furthermore, studies on resveratrol-chalcone amide hybrids incorporating a related acryloyl structure have shown significant cytotoxic activity against Hela, A549, and SGC7901 human tumor cell lines, with some compounds inducing apoptosis. researchgate.net

Beyond cancer cells, research has explored the interactions of these compounds with inflammatory pathways. Chalcones containing the dimethylaminophenyl group have been reported as potential inhibitors of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production in RAW 264.7 macrophage cells, suggesting an interaction with the molecular targets within these inflammatory cascades. nih.govnih.gov

Enzymatic Activity Modulation and Inhibition Studies for Research Purposes

The this compound structure is a key feature in various molecules designed to modulate or inhibit specific enzymes, making it a valuable tool for biochemical research.

Nitric Oxide Synthase (NOS): A series of dimethylamino-chalcone derivatives were synthesized and screened for their ability to inhibit the induction of nitric oxide synthase (NOS). nih.gov The study found that 4-Dimethylamino-2',5'-dimethoxychalcone was a potent dual inhibitor of both NO and PGE₂ production. nih.gov Further analysis confirmed that specific substitution patterns, such as 2',6'-dimethoxylation, were effective for the selective and potent inhibition of nitric oxide synthase induction. nih.gov

Acyl-CoA:Cholesterol O-acyltransferase (ACAT): The dimethylamino group has been incorporated into novel inhibitors of ACAT, an enzyme involved in cholesterol metabolism and implicated in atherosclerosis. Systematic modification of a lead compound led to the discovery of potent ACAT inhibitors. nih.gov The structure-activity relationship studies revealed the importance of the dimethylamino-substituted phenyl ring in achieving high inhibitory activity against both aortic and intestinal ACATs. nih.gov

Cholinesterases (AChE and BChE): Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the nervous system. A related compound, N-(4-methoxyphenyl)prop-2-enamide, is noted to inhibit acetylcholinesterase. targetmol.com Coumarin-chalcone hybrids featuring a dimethylaminoethoxy side chain have also been synthesized and evaluated, demonstrating the utility of this functional group in designing cholinesterase inhibitors. nih.gov

The inhibitory activities of selected derivative compounds against various enzymes are summarized below.

Compound ClassTarget EnzymeKey FindingsReference
Dimethylamino-chalconesNitric Oxide Synthase (NOS)4-Dimethylamino-2',5'-dimethoxychalcone was a potent dual inhibitor of NO and PGE₂ production. nih.gov
Phenylurea analoguesAcyl-CoA:cholesterol O-acyltransferase (ACAT)N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea was identified as a potent, bioavailable inhibitor. nih.gov
Coumarin-chalcone hybridsAcetylcholinesterase (AChE)Hybrids with a dimethylaminoethoxy moiety showed inhibitory activity. nih.gov
Acrylamide (B121943) analogsAcetylcholinesterase (AChE)N-(4-methoxyphenyl)prop-2-enamide acts as an AChE inhibitor. targetmol.com

Role as Intermediates in the Synthesis of Bioactive Compounds

The this compound framework and its precursors are valuable intermediates in the multistep synthesis of more complex, biologically active molecules. The reactive nature of the acrylamide group and the electronic properties of the dimethylaminophenyl ring make it a versatile building block.

For example, chalcones derived from 4-(dimethylamino)benzaldehyde, such as (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, serve as intermediates for synthesizing novel heterocyclic compounds. This azochalcone can undergo a cyclization reaction using iodine in dimethyl sulfoxide (B87167) (DMSO) to produce azoflavone derivatives with high yields. ijnc.ir These resulting azoflavone and azochalcone compounds have demonstrated antifungal activity against species like Penicillium expansum, Acremonium strictum, and Aspergillus flavus. ijnc.ir

The core structure is also used to create focused libraries of novel compounds for biological screening. In one study, a series of substituted 2-pyrrolidinone (B116388) derivatives bearing the 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moiety were synthesized from an acid hydrazide to explore their anticancer properties. nih.gov Similarly, the structure is incorporated into the synthesis of nicotinamidine derivatives, which have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 6-[5-(4-(Dimethylamino)phenyl)furan-2-yl]nicotinonitrile was synthesized as a precursor to a series of nicotinamidines evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov

Influence of Structural Features, such as the Dimethylamino Moiety, on Biological Activity

The dimethylamino group (-N(CH₃)₂) is a critical pharmacophore that significantly influences the biological and photophysical properties of the this compound scaffold. As a strong electron-donating group, it modulates the electronic distribution within the molecule, which in turn affects its interactions with biological targets.

Enhancement of Bioactivity: Numerous studies have demonstrated that the presence of the 4-dimethylaminophenyl moiety can confer or increase the bioactivity of a compound. nih.gov In chalcone (B49325) derivatives, this group has been associated with enhanced antioxidant, anti-inflammatory, and anticancer properties. nih.gov For example, chalcones with the dimethylaminophenyl fragment as the B-ring exhibited maximum activity in various antioxidant assays. nih.gov This enhancement is often attributed to the group's ability to increase electron density and participate in intramolecular charge transfer (ICT), which can stabilize reactive intermediates or improve binding affinity to target proteins. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies consistently highlight the importance of the dimethylamino group. In a series of ACAT inhibitors, modifications to this part of the molecule were systematically investigated to optimize potency. nih.gov Similarly, in the development of antiamoebic agents, incorporating a dimethylaminoethoxy entity into a hydrazone structure proved to be a persuasive and selective approach. nih.gov The position and electronic nature of substituents on the phenyl rings are crucial. Research on chalcone derivatives has shown that a strong electron-donating group, like dimethylamino, on one ring and a strong electron-withdrawing group on the other can significantly enhance certain properties. researchgate.net

Influence on Physicochemical Properties: The dimethylamino group also profoundly affects the molecule's photophysical characteristics. nih.gov Its electron-donating nature facilitates intramolecular charge transfer upon photoexcitation, leading to notable shifts in absorption and fluorescence spectra. rsc.orgnih.gov This property is exploited in the design of fluorescent probes and laser dyes. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-[4-(dimethylamino)phenyl]prop-2-enamide with high purity?

  • Methodology : The compound can be synthesized via amide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions (e.g., nitrogen atmosphere). Dimethylamine hydrochloride is introduced as a nucleophile in DMF, followed by quenching with aqueous citric acid. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) yields the product (~45% yield). Key steps include monitoring reaction progress via TLC and confirming purity using 1^1H/13^13C NMR and mass spectrometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H NMR confirms the presence of the dimethylamino group (δ ~2.8–3.0 ppm, singlet) and the enamide’s vinyl protons (δ ~5.8–6.5 ppm, multiplet). 13^13C NMR identifies carbonyl carbons (δ ~165–170 ppm).
  • MS (ESI) : Molecular ion peaks [M+H]+^+ or [M+Na]+^+ should align with the theoretical molecular weight (e.g., C11_{11}H14_{14}N2_2O: 190.2 g/mol). Discrepancies >2 ppm suggest impurities .

Q. What functional groups dominate the compound’s reactivity in organic transformations?

  • Key Groups :

  • Dimethylamino group : Participates in hydrogen bonding and electrostatic interactions, enhancing solubility in polar aprotic solvents (e.g., DMSO).
  • Enamide (α,β-unsaturated amide) : Susceptible to Michael additions, cycloadditions, and electrophilic substitutions. Reactivity can be modulated using Lewis acids (e.g., BF3_3·Et2_2O) or transition-metal catalysts .

Advanced Research Questions

Q. How does this compound interact with epidermal growth factor receptor (EGFR) mutants in kinase inhibition?

  • Mechanism : The compound’s enamide group forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR T790M/L858R mutants), irreversibly inhibiting kinase activity. Computational docking (e.g., Schrödinger Suite) predicts binding affinity (ΔG < -8 kcal/mol). Pharmacodynamic studies using Ba/F3 cell lines transfected with EGFR mutants (IC50_{50} < 10 nM) validate potency .

Q. What experimental strategies address contradictory data in the compound’s metabolic stability?

  • Approach :

  • In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactors to measure intrinsic clearance (Clint_{int}). Discrepancies between HLMs and hepatocytes may arise from transporter-mediated uptake.
  • Isotope labeling : 14^{14}C-labeled compound tracks metabolic pathways (e.g., CYP3A4-mediated oxidation). LC-MS/MS identifies metabolites (e.g., hydroxylation at the dimethylamino group) .

Q. How does structural modification of this compound improve blood-brain barrier (BBB) penetration for CNS-targeted therapies?

  • Design :

  • LogP optimization : Introduce fluorine substituents to increase lipophilicity (target LogP ~2–3).
  • P-glycoprotein evasion : Replace tertiary amines with less basic groups (e.g., morpholine) to reduce efflux. In vivo BBB studies in rodents using cassette dosing (plasma/brain ratio >0.3) confirm efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.